molecular formula C15H16N2O6S2 B13418731 alpha-Carboxy-alpha-3-thienylmethylpenicillin CAS No. 3973-04-4

alpha-Carboxy-alpha-3-thienylmethylpenicillin

Cat. No.: B13418731
CAS No.: 3973-04-4
M. Wt: 384.4 g/mol
InChI Key: OHKOGUYZJXTSFX-IRHHVTTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Carboxy-alpha-3-thienylmethylpenicillin is a semisynthetic penicillin derivative known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria and is used in various clinical settings to treat infections caused by these pathogens .

Chemical Reactions Analysis

Alpha-Carboxy-alpha-3-thienylmethylpenicillin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alpha-Carboxy-alpha-3-thienylmethylpenicillin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Carboxy-alpha-3-thienylmethylpenicillin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The molecular targets include PBPs such as PBP2 and PBP3, which are essential for cell wall synthesis and maintenance .

Properties

CAS No.

3973-04-4

Molecular Formula

C15H16N2O6S2

Molecular Weight

384.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t7?,8-,9+,12-/m1/s1

InChI Key

OHKOGUYZJXTSFX-IRHHVTTKSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C

Origin of Product

United States

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